molecular formula C18H21N3O3 B11227672 N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11227672
M. Wt: 327.4 g/mol
InChI Key: WJWVPIPHCBCZSD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group and a hexahydro-cyclohepta[c]pyridazin-2-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxyaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the hexahydro-cyclohepta[c]pyridazin-2-yl ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O3/c1-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-2-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22)

InChI Key

WJWVPIPHCBCZSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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